molecular formula C10H5F6NO2 B6360336 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate CAS No. 55226-06-7

3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate

Cat. No.: B6360336
CAS No.: 55226-06-7
M. Wt: 285.14 g/mol
InChI Key: USFBXMSEISIAQI-UHFFFAOYSA-N
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Description

3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is a fluorinated organic compound characterized by the presence of a phenylisocyanate group and a hexafluoropropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate typically involves the reaction of 3-hydroxyphenylisocyanate with 1,1,2,3,3,3-hexafluoropropanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the hexafluoropropoxy group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate can undergo various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or carbamates.

    Polymerization Reactions: The compound can be used as a monomer in the synthesis of fluorinated polymers, where the isocyanate group reacts with diols or diamines to form polyurethanes or polyureas.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Amines: For the formation of ureas.

    Alcohols: For the formation of carbamates.

    Water: For the formation of carbamic acids. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures, depending on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound include:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Carbamic Acids: Formed from the reaction with water.

Scientific Research Applications

3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.

    Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and activity.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty polymers and coatings with unique properties, such as high chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is influenced by the electron-withdrawing effect of the hexafluoropropoxy group, which can enhance the electrophilicity of the isocyanate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate: Characterized by the presence of a hexafluoropropoxy group.

    3-(Trifluoromethoxy)-phenylisocyanate: Contains a trifluoromethoxy group instead of a hexafluoropropoxy group.

    3-(Pentafluoroethoxy)-phenylisocyanate: Contains a pentafluoroethoxy group instead of a hexafluoropropoxy group.

Uniqueness

The uniqueness of this compound lies in the presence of the hexafluoropropoxy group, which imparts distinct chemical properties, such as increased electrophilicity and enhanced stability. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated polymers and bioactive molecules.

Properties

IUPAC Name

1-(1,1,2,3,3,3-hexafluoropropoxy)-3-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-2-6(4-7)17-5-18/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFBXMSEISIAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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